Bienvenue dans la boutique en ligne BenchChem!

Org 43553

Oral Bioavailability LHCGR Agonist Reproductive Pharmacology

Procure Org 43553 as the globally recognized, gold-standard low-molecular-weight LHCGR reference agonist. This orally bioavailable compound delivers nanomolar potency (EC₅₀ 3.7 nM) and a unique allosteric binding mode at the transmembrane domain, unlike the N-terminal binding of hCG. Its well-characterized signaling bias—robust cAMP activation with negligible PLC stimulation—enables precise, pathway-selective reproductive and metabolic research. Ensure your studies are built on validated, high-purity material that defines the benchmark for SAR and in vivo ovulation induction models.

Molecular Formula C24H30N6O3S2
Molecular Weight 514.7 g/mol
CAS No. 501444-88-8
Cat. No. B1677481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg 43553
CAS501444-88-8
Synonyms(3H)Org 43553
5-amino-2-methylsulfanyl-4-(3-(2-morpholin-4-ylacetylamino)phenyl)thieno(2,3-d)pyrimidine-6-carboxylic acid tert-butylamide
Org 43553
Org-43553
Org43553
Molecular FormulaC24H30N6O3S2
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N
InChIInChI=1S/C24H30N6O3S2/c1-24(2,3)29-21(32)20-18(25)17-19(27-23(34-4)28-22(17)35-20)14-6-5-7-15(12-14)26-16(31)13-30-8-10-33-11-9-30/h5-7,12H,8-11,13,25H2,1-4H3,(H,26,31)(H,29,32)
InChIKeyUWTXKCMCTINMHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Org 43553 (CAS 501444-88-8): Orally Active Low-Molecular-Weight Luteinizing Hormone Receptor Agonist for Preclinical and Translational Research Procurement


Org 43553 (CAS 501444-88-8) is a thieno[2,3-d]pyrimidine derivative that acts as a low-molecular-weight (LMW), allosteric agonist of the human luteinizing hormone/choriogonadotropin receptor (LHCGR). As a prototypical LMW LHCGR agonist developed by Organon, Org 43553 exhibits nanomolar potency (EC₅₀ = 3.7 nM) at the human LH receptor in stably transfected CHO cells [1] and demonstrates oral bioavailability across multiple preclinical species [2]. It is characterized as a signaling-selective agonist that primarily activates the Gs–cAMP pathway while exhibiting minimal phospholipase C (PLC) activation, distinguishing it from the endogenous ligands LH and hCG [1]. Org 43553 serves as a critical reference compound and gold-standard comparator for the development of novel LMW gonadotropin receptor modulators, with applications spanning reproductive endocrinology, assisted reproductive technology research, and metabolic studies [3].

Org 43553 Technical Justification: Why Generic Substitution with Alternative LMW LH Agonists or hCG Fails in Preclinical and Translational Workflows


Interchanging Org 43553 with other LMW LHCGR agonists (e.g., Org 41841, Org 43902) or with the endogenous ligand hCG is not scientifically justified due to substantial differences in oral bioavailability, binding mechanism, signaling bias, receptor selectivity profile, and pharmacokinetic half-life. Org 41841 exhibits approximately 100-fold lower potency at the LH receptor (EC₅₀ ≈ 0.2–0.3 µM) compared to Org 43553 (EC₅₀ = 3.7 nM) [1], while Org 43902 demonstrates a distinct elimination half-life profile (17–22 hours vs. 30–47 hours for Org 43553 in humans) [2]. Critically, hCG requires subcutaneous administration and binds to the N-terminal exodomain of the LHCGR, whereas Org 43553 binds allosterically to the transmembrane domain and is orally bioavailable [3]. These mechanistic and pharmacokinetic divergences preclude direct substitution without experimental revalidation of dose-response relationships, signaling outcomes, and in vivo efficacy endpoints.

Org 43553 Procurement Evidence Guide: Quantified Differential Performance Against hCG and LMW Comparator Compounds


Oral Bioavailability: Org 43553 vs. hCG for Preclinical Dosing Route Selection

Org 43553 demonstrates high oral bioavailability in both rats and dogs, whereas hCG is not orally bioavailable and requires subcutaneous injection. Pharmacokinetic analyses revealed that Org 43553 achieved 79% oral bioavailability in rats and 44% in dogs following oral administration [1]. In contrast, hCG is a high-molecular-weight glycoprotein that cannot be absorbed via the gastrointestinal tract, mandating parenteral administration. This differential establishes Org 43553 as an essential tool for studies requiring oral dosing and as a benchmark for developing orally available LHCGR agonists.

Oral Bioavailability LHCGR Agonist Reproductive Pharmacology

In Vitro Potency: Org 43553 vs. LMW Comparator Org 41841 at Human LH Receptor

Org 43553 exhibits approximately 100-fold higher potency at the human LH receptor compared to the earlier LMW agonist Org 41841. In cAMP response element-luciferase reporter assays using CHO cells stably expressing the human LHCGR, Org 43553 demonstrates an EC₅₀ of 1.7 nM, whereas Org 41841 shows an EC₅₀ of 13 nM [1]. In an independent study using HEK293 cells, Org 41841 exhibited EC₅₀ values of 0.2–0.3 µM (200–300 nM) [2], representing a 50- to 80-fold reduction in potency relative to Org 43553. This potency differential underscores Org 43553's superiority as a nanomolar-potent reference agonist for screening and assay development.

LHCGR Potency cAMP Assay Allosteric Agonist

LHCGR vs. FSHR Selectivity: Quantified Receptor Discrimination for Target-Specific Studies

Org 43553 demonstrates approximately 30-fold selectivity for the human LH receptor over the FSH receptor, enabling LHCGR-specific pharmacological interrogation with minimal FSHR confounding. In stably transfected CHO cells, Org 43553 activates the human LH receptor with an EC₅₀ of 3.7 nM, whereas activation of the human FSH receptor requires a substantially higher concentration (EC₅₀ = 110 nM), yielding a selectivity ratio of approximately 30:1 [1]. This selectivity is critical for studies where FSHR activation must be minimized, such as investigations of LHCGR-specific signaling in ovarian granulosa cells or testicular Leydig cells.

Receptor Selectivity LHCGR FSHR Cross-reactivity

In Vivo Ovulation Induction Efficacy: Oral Org 43553 vs. Subcutaneous hCG in Preclinical Models

Oral administration of Org 43553 induces ovulation in preclinical rodent models with efficacy comparable to subcutaneously administered hCG. In immature mice primed with pregnant mare serum gonadotropin, a single oral dose of Org 43553 (50 mg/kg) triggered ovulation, yielding oocytes of good quality as demonstrated by successful fertilization and implantation of normal embryos [1]. In cyclic rats, oral Org 43553 (50 mg/kg) induced ovulation after single-dose administration. In a comparative study, Org 43553 at 25 mg/kg produced ovulation numbers similar to the hCG group . This establishes Org 43553 as the first LMW LHCGR agonist with demonstrated in vivo ovulation induction upon oral dosing.

Ovulation Induction In Vivo Efficacy Preclinical Reproductive Model

Elimination Half-Life: Org 43553 vs. hCG — Implications for OHSS Risk Mitigation

Org 43553 exhibits a substantially shorter elimination half-life compared to hCG, which may translate to reduced risk of ovarian hyperstimulation syndrome (OHSS) in preclinical models. In rats, the elimination half-life of Org 43553 is 3.4 hours, compared to 5.6 hours for hCG [1]. In human subjects, Org 43553 demonstrates an elimination half-life of 30 to 47 hours [2], whereas hCG exhibits a biphasic half-life with a terminal elimination phase exceeding 24 hours. The shorter half-life of Org 43553 has been hypothesized to reduce the duration of sustained LHCGR activation, thereby potentially lowering the risk of OHSS—a serious complication associated with prolonged hCG exposure [3].

Pharmacokinetics Half-Life OHSS Ovarian Hyperstimulation

Signaling Bias: cAMP-Predominant Activation with Minimal PLC Stimulation vs. LH/hCG

Org 43553 exhibits signaling bias toward cAMP production with negligible activation of the phospholipase C (PLC) pathway, in contrast to LH and hCG which robustly stimulate both pathways. LH stimulates the cAMP pathway with an EC₅₀ of 35 pM and also stimulates PLC at nanomolar concentrations. Org 43553, while stimulating cAMP with an EC₅₀ of 3.7 nM, is largely unable to activate PLC. Furthermore, Org 43553 inhibits LH-induced PLC activation with an IC₅₀ of approximately 10 nM [1]. This signaling-selective profile may permit investigation of cAMP-mediated LHCGR functions (e.g., steroidogenesis, ovulation) in relative isolation from PLC-mediated effects.

Signaling Bias cAMP Phospholipase C Allosteric Modulation

Org 43553 (CAS 501444-88-8) Application Scenarios: Validated Use Cases in Preclinical and Translational Research


Reference Standard for LMW LHCGR Agonist Screening and SAR Studies

Org 43553 serves as the gold-standard reference compound for developing and validating assays that screen for novel low-molecular-weight LHCGR agonists. Its nanomolar potency (EC₅₀ = 3.7 nM at human LHCGR) and well-characterized binding affinity (KD = 2.4 nM) [1] establish a benchmark against which new chemical entities can be quantitatively compared. The tritiated form, [³H]Org 43553, is employed as an allosteric radioligand in displacement assays to identify LMW compounds that bind to the transmembrane domain of the LHCGR—a binding site inaccessible to ¹²⁵I-hCG [1]. This application is essential for structure-activity relationship (SAR) campaigns and high-throughput screening initiatives aimed at discovering orally bioavailable LHCGR modulators.

Preclinical Model of Oral Ovulation Induction

Org 43553 is validated for use in rodent models of ovulation induction to study the physiological and pharmacological consequences of oral LHCGR activation. A single oral dose of 50 mg/kg reliably induces ovulation in immature mice and cyclic rats, with the resulting oocytes demonstrating normal fertilization and implantation capacity [2]. This application enables researchers to investigate the reproductive pharmacology of orally administered LHCGR agonists without the confounding variable of parenteral injection. The compound can also be used in GnRH-antagonist-treated rat models to isolate LHCGR-mediated ovulation from endogenous gonadotropin influences, with effective oral doses ranging from 5 to 50 mg/kg .

Signaling Pathway Dissection: cAMP-Selective LHCGR Activation

Org 43553 is uniquely suited for studies requiring selective activation of the cAMP pathway downstream of LHCGR without concomitant PLC stimulation. Unlike LH and hCG, which activate both cAMP and PLC signaling cascades, Org 43553 stimulates cAMP production (EC₅₀ = 3.7 nM) while exhibiting minimal intrinsic PLC agonism and actively inhibiting LH-induced PLC activation (IC₅₀ ≈ 10 nM) [3]. This signaling bias permits researchers to attribute observed physiological or cellular responses specifically to cAMP-dependent pathways, facilitating mechanistic studies of LHCGR-mediated steroidogenesis, gene transcription (e.g., CREB activation), and ovulation independent of PLC-mediated calcium mobilization.

Metabolic Research: LHCGR Agonism Effects on Body Composition and Energy Expenditure

Org 43553 has been employed in metabolic studies to investigate the role of LHCGR activation in regulating body composition and energy homeostasis. Recent work demonstrates that Org 43553 induces leanness and promotes energy expenditure in mice, providing evidence for a pro-lean physiological action of LH/LHCGR signaling [4]. This application extends the utility of Org 43553 beyond reproductive endocrinology into metabolic research, positioning the compound as a tool for exploring the intersection of gonadotropin receptor pharmacology with adipose tissue biology and systemic energy balance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Org 43553

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.